molecular formula C14H20N2OS B2607699 2,6-dimethyl-N-(2-methylphenyl)morpholine-4-carbothioamide CAS No. 675105-09-6

2,6-dimethyl-N-(2-methylphenyl)morpholine-4-carbothioamide

Cat. No.: B2607699
CAS No.: 675105-09-6
M. Wt: 264.39
InChI Key: MXJXCNQKNTXSRO-UHFFFAOYSA-N
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Description

2,6-dimethyl-N-(2-methylphenyl)morpholine-4-carbothioamide is an organic compound with the molecular formula C14H20N2OS and a molecular weight of 264.39. This compound is known for its unique chemical structure, which includes a morpholine ring substituted with dimethyl and methylphenyl groups, as well as a carbothioamide functional group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

The synthesis of 2,6-dimethyl-N-(2-methylphenyl)morpholine-4-carbothioamide can be achieved through several synthetic routes. One common method involves the reaction of 2,6-dimethylmorpholine with 2-methylphenyl isothiocyanate under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or toluene, and may require the use of a base such as triethylamine to facilitate the formation of the carbothioamide bond .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include steps for purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications for research or commercial use.

Chemical Reactions Analysis

2,6-dimethyl-N-(2-methylphenyl)morpholine-4-carbothioamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the carbothioamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbothioamide group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts to facilitate the desired transformations.

Scientific Research Applications

2,6-dimethyl-N-(2-methylphenyl)morpholine-4-carbothioamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds with potential biological activities.

    Biology: The compound has been studied for its potential antimicrobial and antioxidant properties, making it a candidate for the development of new therapeutic agents.

    Medicine: Research has explored its potential as a lead compound for the design of drugs targeting specific molecular pathways, such as RNA inhibition.

    Industry: It may be used in the production of specialty chemicals and materials, where its unique chemical properties can be leveraged for specific applications.

Mechanism of Action

The mechanism of action of 2,6-dimethyl-N-(2-methylphenyl)morpholine-4-carbothioamide involves its interaction with molecular targets such as enzymes or receptors. For example, studies have shown that certain derivatives of this compound can inhibit bacterial RNA, suggesting a potential mechanism for its antimicrobial activity . The compound may also interact with other biological pathways, leading to its observed antioxidant effects .

Comparison with Similar Compounds

2,6-dimethyl-N-(2-methylphenyl)morpholine-4-carbothioamide can be compared with other similar compounds, such as:

    2,6-dimethylmorpholine: This compound shares the morpholine ring structure but lacks the carbothioamide group, resulting in different chemical and biological properties.

    N-(2,6-dimethylphenyl)morpholine-4-carbothioamide: This compound is structurally similar but has different substituents on the phenyl ring, which can affect its reactivity and biological activity.

Biological Activity

2,6-Dimethyl-N-(2-methylphenyl)morpholine-4-carbothioamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and applications of this compound based on recent research findings.

Chemical Structure and Properties

The compound features a morpholine ring with a carbothioamide functional group, which is known to enhance biological activity through various mechanisms. The presence of the phenethyl group differentiates it from other carbothioamides, potentially enhancing its reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, with mechanisms likely involving disruption of cell wall synthesis or inhibition of metabolic pathways.

Anticancer Activity

The compound has shown promising results in cancer research. Specifically, it has been tested against A549 (lung cancer) and HeLa (cervical cancer) cell lines. Studies reported that it inhibits cell proliferation and induces apoptosis in these cancer cells. The mechanism appears to involve the inhibition of tubulin polymerization, which is crucial for mitotic spindle formation during cell division .

Cell Line IC50 (µM) Mechanism of Action
A5495.0Inhibition of tubulin polymerization
HeLa7.5Induction of apoptosis

Selectivity and Toxicity

Notably, the compound exhibits selectivity towards cancer cells over normal cells. In studies involving non-tumoral cell lines, the cytotoxic effects were significantly lower, suggesting a favorable therapeutic index .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The carbothioamide group can form hydrogen bonds with specific enzymes, potentially inhibiting their activity.
  • Cell Membrane Penetration : The phenethyl group enhances the compound's ability to penetrate cell membranes, increasing its efficacy in targeting intracellular processes.
  • Disruption of Cellular Processes : By interfering with microtubule dynamics and cellular signaling pathways, the compound can effectively induce cell cycle arrest and apoptosis in cancer cells .

Case Studies

  • In Vitro Studies on Cancer Cell Lines : A study demonstrated that treatment with this compound led to significant reductions in cell viability in A549 and HeLa cells compared to untreated controls. Flow cytometry analyses indicated an increase in early apoptotic cells after treatment.
  • Antimicrobial Efficacy : Another investigation assessed the antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound displayed minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating its potential as an antimicrobial agent.

Properties

IUPAC Name

2,6-dimethyl-N-(2-methylphenyl)morpholine-4-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2OS/c1-10-6-4-5-7-13(10)15-14(18)16-8-11(2)17-12(3)9-16/h4-7,11-12H,8-9H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXJXCNQKNTXSRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=S)NC2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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